molecular formula C10H7BrN2 B089133 4-Bromo-2,2'-bipyridine CAS No. 14162-95-9

4-Bromo-2,2'-bipyridine

Cat. No.: B089133
CAS No.: 14162-95-9
M. Wt: 235.08 g/mol
InChI Key: SCOXFIBXWCCICG-UHFFFAOYSA-N
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Description

4-Bromo-2,2’-bipyridine is used as a reagent in the synthesis of benzodifuran-based ruthenium dyes, which show high efficiency of energy conversion when used in thin film dye-sensitized solar cells .


Synthesis Analysis

An improved and simplified synthetic method for 4-bromo-2,2’-bipyridine has opened a way to the synthesis of the model compounds of polymer . This synthesis involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2,2’-bipyridine is C10H7BrN2 . For more detailed structural information, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

The synthesis of 4-bromo-2,2’-bipyridine involves several chemical reactions. For instance, the reaction of 2,2’-bipyridine with m-chloroperbenzoic acid in chloroform forms 2,2’-bipyridyl-1-oxide . More details about the chemical reactions involved in the synthesis can be found in the referenced papers .


Physical And Chemical Properties Analysis

4-Bromo-2,2’-bipyridine is a solid at 20°C . More detailed physical and chemical properties can be found on resources like ChemSpider and other chemical databases .

Scientific Research Applications

  • Complex Formation with Transition Metals : 4-Bromo-2,2'-bipyridine is used in the synthesis of homo- and heteroleptic iron(II) and ruthenium(II) complexes, which are studied for their chemical and electrochemical properties (Fallahpour, Neuburger, & Zehnder, 1999).

  • Catalysis in ATRP : This compound is used in Stille-type coupling procedures to create mono- and disubstituted 2,2'-bipyridines, which have applications in atom transfer radical polymerization (ATRP) catalysis, particularly with copper(II) and iron(II) ions (Schubert, Eschbaumer, & Heller, 2000).

  • Synthesis of Flexible Ligands : Asymmetric 5',6-disubstituted-2,2'-bipyridines, including 6-bromo-5'-bromomethyl-2,2'-bipyridine, have been used in the preparation of flexible multitopic ligands. These ligands have potential applications in supramolecular chemistry (Charbonnière, Weibel, & Ziessel, 2002).

  • Synthesis of Amino-Functionalized Compounds : Amino-functionalized 2,2'-bipyridines are valuable for creating sophisticated chelating ligands with a 2,2'-bipyridine core, useful in supramolecular chemistry (Hapke, Staats, Wallmann, & Lützen, 2007).

  • Preparation of Macromolecular and Supramolecular Structures : Brominated bipyridines like 6,6'-dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine are used as synthetic building blocks for ligand design and macro- or supramolecular applications, with added solubilizing groups for enhanced utility (Amb & Rasmussen, 2006).

  • Role in Synthesis of Metal-Complexing Molecular Rods : Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines, derived from this compound, are essential for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

  • Synthesis of Functional Materials : this compound is a key intermediate in the scalable synthesis of 5,5′-dibromo-2,2′-bipyridine, which is utilized for creating functional materials, including those used in biodiagnostics, photovoltaics, and organic light-emitting diodes (D'Souza, Leigh, Papmeyer, & Woltering, 2012).

  • Structural and Thermal Analyses of Metal Complexes : Complexes formed with this compound are analyzed for their structural and thermal properties, which can inform various applications in materials science (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Mechanism of Action

Target of Action

4-Bromo-2,2’-bipyridine is a type of organic bromide compound . It is primarily used as a starting material for the synthesis of low-molecular-weight model compounds . The primary targets of this compound are the biochemical pathways involved in the synthesis of these model compounds .

Mode of Action

The compound interacts with its targets by participating in the synthesis of model compounds. It is used as a starting material in the synthesis of these compounds, playing a crucial role in the formation of the effective conjugation segment of the zig-zag orientated meta-conjugated polymer .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2,2’-bipyridine are those involved in the synthesis of model compounds. These pathways lead to the formation of an alternation of three aryl and two ethynyl units (Ar C C Ar C C Ar) due to the zig-zag structure of the polymer . This is found to be the smallest conjugated unit necessary to obtain excellent fluorescence .

Result of Action

The result of the action of 4-Bromo-2,2’-bipyridine is the formation of model compounds with a specific conjugation segment. These compounds exhibit excellent fluorescence, confirming the effective conjugation segment of the zig-zag orientated meta-conjugated polymer .

Action Environment

The action, efficacy, and stability of 4-Bromo-2,2’-bipyridine can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from fire and combustible materials . It should also be handled with appropriate protective measures to prevent contact and inhalation, as it is an organic bromide compound with certain toxicity . Furthermore, it should be avoided from contact with strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions .

Safety and Hazards

When handling 4-Bromo-2,2’-bipyridine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Properties

IUPAC Name

4-bromo-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOXFIBXWCCICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477320
Record name 4-bromo-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14162-95-9
Record name 4-bromo-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,2'-bipyridyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-bromo-2,2′-bipyridyl-N-oxide in 60 mL CHCl3 was added 12 mL PCl3 at room temperature. The mixture was refluxed for 2 h under N2 and then cooled to room temperature. The reaction mixture was poured into 100 mL ice/water. The aqueous layer was separated and saved. The CHCl3 layer was extracted three times with H2O (3×60 mL) and then discarded. The combined aqueous solution was neutralized with NaHCO3 powder to about pH 7-8. The resulting white precipitate was collected by suction filtration, washed with H2O (30 mL) and then dried under vacuum at 50° C. for 24 h. Yield: 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Bromo-2,2'-bipyridine a valuable building block in materials chemistry?

A1: this compound is a versatile building block due to its bromo substituent, which readily participates in various cross-coupling reactions, such as the Suzuki reaction [, ]. This enables the attachment of diverse functional groups and the creation of complex molecular architectures, including ligands for metal complexes and building blocks for polymers.

Q2: How does the structure of this compound contribute to the properties of its platinum(II) complex?

A2: In the platinum(II) complex Pt(4-Brbpy)(C≡CC6H5)2 (where 4-Brbpy = this compound) [], the 4-Brbpy ligand plays a crucial role in the observed thermo- and mechanochromic properties. The bromo substituent influences the packing of the molecules in the crystal lattice, ultimately affecting the energy levels involved in the electronic transitions responsible for luminescence.

Q3: What interesting phenomena were observed in the solid-state Pt(4-Brbpy)(C≡CC6H5)2 complex?

A3: The solid-state Pt(4-Brbpy)(C≡CC6H5)2 complex exhibits reversible thermo- and mechanochromic luminescence []. Heating or grinding the crystalline complex induces a dramatic red shift in its emission color, accompanied by a transition to an amorphous phase. This shift is attributed to the conversion from a mixed 3MLCT/3LLCT excited state to a 3MMLCT triplet state.

Q4: Can the original luminescence of the Pt(4-Brbpy)(C≡CC6H5)2 complex be restored?

A4: Yes, the original yellow-green emission of the Pt(4-Brbpy)(C≡CC6H5)2 complex can be restored by exposing the amorphous, red-emitting form to organic vapors []. This exposure induces recrystallization, reverting the complex to its original crystalline state and luminescent properties.

Q5: How is this compound used in the development of improved catalysts for carbon dioxide reduction?

A5: this compound serves as a key component in the synthesis of ligands for rhenium complexes investigated as catalysts for carbon dioxide reduction []. By attaching a terthiophene unit to this compound via Sonogashira coupling, researchers can synthesize ligands that enhance the catalytic activity of the resulting rhenium complexes. These findings contribute to the ongoing development of efficient and sustainable catalysts for converting CO2 into valuable chemicals and fuels.

Q6: Are there any alternative synthetic routes for this compound that offer improvements?

A6: Yes, research has focused on improving the synthesis of this compound. One study describes a simplified and higher-yielding synthetic method compared to previous protocols []. This improved synthesis facilitates the preparation of this compound derivatives, enabling further exploration of their applications in various fields.

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